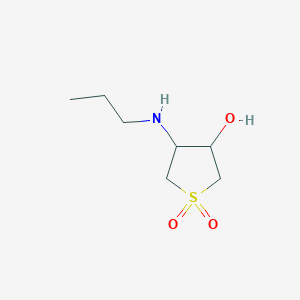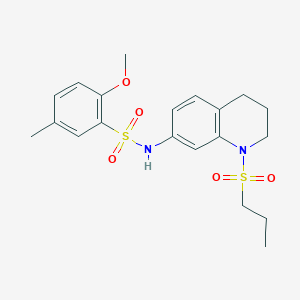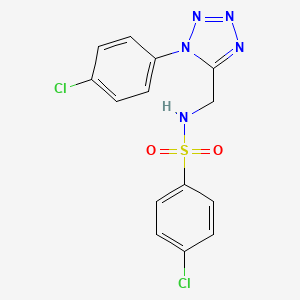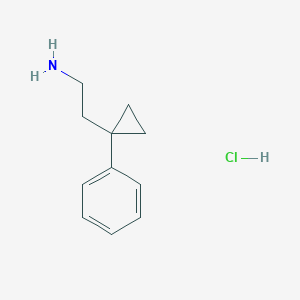
(6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .科学的研究の応用
Antimicrobial and Antimalarial Agents
Research into quinoline derivatives, such as the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, demonstrates significant antimicrobial and antimalarial activities. These compounds were synthesized and screened for their activity against various microorganisms and P. falciparum, highlighting the potential of quinoline-based compounds in developing new therapeutic agents against infectious diseases (Parthasaradhi et al., 2015).
Imaging Agents in Parkinson's Disease
The synthesis of [11C]HG-10-102-01, a compound related to (6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(morpholino)methanone, highlights its potential as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research signifies the role of quinoline derivatives in developing diagnostic tools for neurodegenerative diseases, showcasing the compound's utility beyond therapeutic applications (Wang et al., 2017).
Conformational Analysis and Chemical Synthesis
The conformational analysis and synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a compound structurally similar to this compound, reveal insights into the chemical behavior and stability of such compounds. This research is crucial for understanding the fundamental properties that underpin the biological activity and potential applications of quinoline derivatives (Karkhut et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-14-6-7-18-16(12-14)19(28(25,26)15-4-2-1-3-5-15)17(13-22-18)20(24)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWZKNASQQZDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)
![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)


![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)

![3-(4-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957788.png)
